Cas no 4295-09-4 (2-Chloro-4-methoxyquinoline)

2-Chloro-4-methoxyquinoline structure
2-Chloro-4-methoxyquinoline structure
Product name:2-Chloro-4-methoxyquinoline
CAS No:4295-09-4
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD10000786
CID:1057861
PubChem ID:12369166

2-Chloro-4-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-methoxyquinoline
    • 2-Chloro-4-methoxy-quinoline
    • AS-43141
    • DB-149575
    • CS-0169576
    • LVWGQKSYKDQZKF-UHFFFAOYSA-N
    • CHEMBL193905
    • EN300-6222117
    • AKOS006302854
    • AB55891
    • SCHEMBL2539705
    • 4295-09-4
    • DTXSID40494722
    • MFCD10000786
    • MDL: MFCD10000786
    • Inchi: InChI=1S/C10H8ClNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3
    • InChI Key: LVWGQKSYKDQZKF-UHFFFAOYSA-N
    • SMILES: COC1=CC(=NC2=CC=CC=C21)Cl

Computed Properties

  • Exact Mass: 193.02954
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 22.12

2-Chloro-4-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0260-5g
2-Chloro-4-methoxy-quinoline
4295-09-4 97%
5g
¥10422.78 2025-01-21
Enamine
EN300-6222117-0.1g
2-chloro-4-methoxyquinoline
4295-09-4 95%
0.1g
$252.0 2023-05-30
Enamine
EN300-6222117-0.5g
2-chloro-4-methoxyquinoline
4295-09-4 95%
0.5g
$567.0 2023-05-30
Enamine
EN300-6222117-1.0g
2-chloro-4-methoxyquinoline
4295-09-4 95%
1g
$727.0 2023-05-30
Enamine
EN300-6222117-5.0g
2-chloro-4-methoxyquinoline
4295-09-4 95%
5g
$2957.0 2023-05-30
Alichem
A189008170-25g
2-Chloro-4-methoxyquinoline
4295-09-4 95%
25g
$2130.60 2023-09-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0260-500mg
2-Chloro-4-methoxy-quinoline
4295-09-4 97%
500mg
¥1993.62 2025-01-21
1PlusChem
1P00CLEI-100mg
2-chloro-4-methoxyquinoline
4295-09-4 98%
100mg
$81.00 2025-02-26
1PlusChem
1P00CLEI-1g
2-chloro-4-methoxyquinoline
4295-09-4 98%
1g
$428.00 2025-02-26
abcr
AB450116-50mg
2-Chloro-4-methoxyquinoline; .
4295-09-4
50mg
€311.70 2025-03-19

2-Chloro-4-methoxyquinoline Related Literature

Additional information on 2-Chloro-4-methoxyquinoline

Professional Introduction to 2-Chloro-4-methoxyquinoline (CAS No. 4295-09-4)

2-Chloro-4-methoxyquinoline, with the chemical identifier CAS No. 4295-09-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 2-Chloro-4-methoxyquinoline, including the presence of both chloro and methoxy substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing novel bioactive molecules.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Among these, chloroquine and mefloquine are prominent examples that have been widely used in the treatment of malaria. The introduction of electron-withdrawing and electron-donating groups at specific positions on the quinoline ring can modulate its pharmacological properties, leading to compounds with enhanced efficacy and selectivity. In the case of 2-Chloro-4-methoxyquinoline, the chloro group at the 2-position and the methoxy group at the 4-position create a balance between lipophilicity and polarity, which is often critical for drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 2-Chloro-4-methoxyquinoline with biological targets. These studies have revealed that this compound exhibits potential as an inhibitor of various enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. For instance, research has suggested that 2-Chloro-4-methoxyquinoline may interact with kinases and other signaling proteins that are aberrantly expressed in tumor cells, thereby inhibiting their proliferation and survival pathways.

In addition to its antitumor potential, 2-Chloro-4-methoxyquinoline has shown promise in combating resistant bacterial strains. The increasing prevalence of multidrug-resistant pathogens underscores the need for novel antimicrobial agents. Quinoline derivatives have been explored as alternatives to traditional antibiotics due to their ability to disrupt bacterial cell wall synthesis and DNA replication. Preliminary studies indicate that 2-Chloro-4-methoxyquinoline can interfere with bacterial gyrase activity, a key enzyme responsible for maintaining bacterial chromosome supercoiling.

The synthesis of 2-Chloro-4-methoxyquinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. The chlorination at the 2-position is often achieved using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while methylation at the 4-position can be performed using dimethyl sulfate or methyl iodide in the presence of a base catalyst. The choice of reaction conditions and reagents is critical to ensure high yield and purity, as side reactions can lead to undesired byproducts that may complicate downstream applications.

The pharmacokinetic properties of 2-Chloro-4-methoxyquinoline are another area of active investigation. Studies using in vitro models have provided insights into its metabolic stability and potential routes of biotransformation. For example, cytochrome P450 enzymes (CYPs) play a significant role in the oxidative metabolism of quinoline derivatives. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing therapeutic dosing regimens.

Emerging research also highlights the role of 2-Chloro-4-methoxyquinoline in modulating immune responses. Quinolines have been reported to influence cytokine production and immune cell trafficking, making them candidates for immunomodulatory therapies. Specifically, derivatives of quinoline have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokine release from macrophages and other immune cells. This immunomodulatory activity could be particularly relevant in treating autoimmune diseases where excessive inflammation contributes to pathology.

The development of novel formulations for 2-Chloro-4-methoxyquinoline is another frontier in pharmaceutical innovation. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, have been explored to enhance drug solubility, bioavailability, and targeted delivery to disease sites. These advanced formulations aim to improve therapeutic outcomes while minimizing side effects associated with high systemic concentrations.

Future directions in the study of 2-Chloro-4-methoxyquinoline may include exploring its potential as a prodrug or combination therapy agent. Prodrug strategies involve converting a less active precursor into an active form within vivo, which can improve pharmacokinetic profiles. Combination therapy involves using multiple drugs with complementary mechanisms of action to overcome resistance mechanisms observed in single-agent treatments.

In conclusion,2-Chloro-4-methoxyquinoline (CAS No. 4295-09-4) represents a structurally versatile compound with significant therapeutic potential across multiple disease areas. Its unique chemical properties make it an attractive scaffold for designing novel drugs targeting cancer, infections, inflammation, and immune disorders. Ongoing research efforts continue to unravel its full pharmacological spectrum while advancing its translation into clinical applications through innovative synthetic methodologies and formulation strategies.

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